molecular formula C15H23N3O3S B5755593 N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide CAS No. 321718-13-2

N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B5755593
CAS No.: 321718-13-2
M. Wt: 325.4 g/mol
InChI Key: WCXBFXSKRSEIGL-UHFFFAOYSA-N
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Description

N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound that features a pyrrolidine ring, a sulfamoyl group, and an acetamide moiety

Properties

IUPAC Name

N-[4-(3-pyrrolidin-1-ylpropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-13(19)17-14-5-7-15(8-6-14)22(20,21)16-9-4-12-18-10-2-3-11-18/h5-8,16H,2-4,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXBFXSKRSEIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171111
Record name N-[4-[[[3-(1-Pyrrolidinyl)propyl]amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321718-13-2
Record name N-[4-[[[3-(1-Pyrrolidinyl)propyl]amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321718-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[[3-(1-Pyrrolidinyl)propyl]amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.

    Introduction of the Sulfamoyl Group: Sulfamoylation is achieved using reagents like sulfamoyl chloride under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfamoyl group are key functional groups that enable the compound to bind to proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[3-(pyrrolidin-1-yl)propyl]amino}methyl)phenyl]acetamide: Similar structure but with an amino group instead of a sulfamoyl group.

    4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but lacks the acetamide and sulfamoyl groups.

Uniqueness

N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the sulfamoyl and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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